2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide
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Overview
Description
2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate hydrazine derivative with a nitrile compound. For example, 4-methylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding hydrazine derivative, which then undergoes cyclization to form the tetrazole ring.
Acylation: The tetrazole derivative is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-methylphenyl)-2H-1,2,3,4-triazol-2-yl]-N-phenylacetamide: Similar structure but with a triazole ring instead of a tetrazole ring.
2-[5-(4-methylphenyl)-2H-1,2,3,4-thiazol-2-yl]-N-phenylacetamide: Similar structure but with a thiazole ring instead of a tetrazole ring.
Uniqueness
2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring is more stable and versatile compared to triazole and thiazole rings, making this compound a valuable scaffold in various applications.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16-18-20-21(19-16)11-15(22)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFFXIPIFQUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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